Methyl 2-acetamido-2-cyanoacetate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Computational Chemistry Insights (DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:
- Frontier molecular orbitals : The HOMO is localized on the cyano and acetamido groups, while the LUMO resides on the ester carbonyl.
- Bond lengths :
- NBO analysis : Hyperconjugative interactions between the lone pairs of the cyano nitrogen and the σ* orbital of the adjacent C-C bond stabilize the molecule.
Table 3: Computed electronic properties
| Property | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 4.8 Debye |
| Partial charges (C≡N) | -0.45 e (N), +0.30 e (C) |
Properties
CAS No. |
89188-24-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-acetamido-2-cyanoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-5(3-7)6(10)11-2/h5H,1-2H3,(H,8,9) |
InChI Key |
DQEFYKHCXVXFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with acetamide under basic conditions. The reaction typically proceeds as follows:
- Reaction of Methyl Cyanoacetate with Acetamide:
Reagents: Methyl cyanoacetate, acetamide
Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)
:Reaction: NCCH2COOCH3+CH3CONH2→CH3CONHCH(CN)COOCH3
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, controlled temperatures, and specific catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: Catalysts like piperidine or pyridine.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted cyanoacetamides.
Condensation: Heterocyclic compounds such as pyridines and quinolines.
Hydrolysis: 2-acetamido-2-cyanoacetic acid.
Scientific Research Applications
Methyl 2-acetamido-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which methyl 2-acetamido-2-cyanoacetate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and ester groups, which activate the acetamido group towards nucleophilic attack. This makes it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Ethyl 2-Acetamido-2-Cyanoacetate (CAS 4977-62-2)
- Structural Similarities: Shares the acetamido-cyanoacetate backbone but substitutes the methyl ester with an ethyl group.
- Key Differences: Molecular Weight: Ethyl variant (170.17) vs. methyl ester (theoretical MW ~156.14). Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance . Hazard Profile: Ethyl 2-acetamido-2-cyanoacetate is classified under UN 3439 (Category 6.1) with hazards including acute toxicity (H301), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
2-Cyano-N-[(Methylamino)Carbonyl]Acetamide (CAS 6972-77-6)
- Structure: C₅H₇N₃O₂, featuring a cyano group and a methylamino carbonyl substituent .
- Comparison: Functional Groups: Lacks the ester group but retains cyano and amide functionalities. Toxicity: Limited toxicological data available, but structurally similar nitriles (e.g., acrylonitrile) are known for acute toxicity .
Cymoxanil (2-Cyano-N-[(Ethylamino)Carbonyl]-2-(Methoxyimino)Acetamide)
- Application: Used as a fungicide, highlighting the role of cyanoacetamide derivatives in agrochemicals .
- Divergence: Incorporates a methoxyimino group and ethylamino substituent, enhancing its biological activity compared to simpler cyanoacetates .
Methyl 2-Cyanoacrylate (CAS 137-05-3)
- Structure: C₅H₅NO₂, a fast-polymerizing adhesive monomer .
- Key Contrasts: Reactivity: Cyanoacrylate’s α,β-unsaturated ester enables rapid polymerization, unlike the stabilized acetamido-cyanoacetate structure. Hazards: Requires stringent respiratory and dermal protection due to acute toxicity and irritation risks .
Data Table: Comparative Properties of Selected Compounds
*Theoretical values inferred from ethyl analog and molecular trends.
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